molecular formula C29H29NO10S B2616971 Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate CAS No. 199436-86-7

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate

Cat. No.: B2616971
CAS No.: 199436-86-7
M. Wt: 583.61
InChI Key: LRHRYBWVKUOBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate (Sulfo-SDTB) is a sulfosuccinimidyl ester derivative widely used in bioconjugation and peptide quantification. Its structure features a sulfosuccinimidyl reactive group, a butyrate linker, and a 4,4-dimethoxytrityl (DMT) protecting group. The DMT moiety enhances stability and enables spectrophotometric detection due to its strong UV absorbance at 498 nm . Sulfo-SDTB is particularly noted for its application in quantifying immobilized peptides via a colorimetric assay, leveraging the DMT group’s release under acidic conditions .

Properties

IUPAC Name

1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO10S/c1-37-23-14-10-21(11-15-23)29(20-7-4-3-5-8-20,22-12-16-24(38-2)17-13-22)39-18-6-9-27(32)40-30-26(31)19-25(28(30)33)41(34,35)36/h3-5,7-8,10-17,25H,6,9,18-19H2,1-2H3,(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHRYBWVKUOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199436-86-7
Record name Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate typically involves the reaction of 4-hydroxybutyrate with sulfonating agents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction could produce simpler hydroxybutyrate derivatives .

Scientific Research Applications

Bioconjugation

Sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is predominantly used for bioconjugation processes. It facilitates the covalent attachment of biomolecules to surfaces or other molecules through stable amide bond formation. This is particularly useful in creating functionalized surfaces for various applications.

Solid-Phase Oligonucleotide Synthesis

The compound serves as a linker molecule in solid-phase oligonucleotide synthesis. The NHS ester group reacts with primary amines on solid supports to form amide bonds, while the dimethoxytrityl group acts as a temporary protecting group for the 5'-hydroxyl group of the oligonucleotide. This allows for controlled synthesis and further modifications of oligonucleotides.

DNA Purification and Surface Functionalization

Research indicates that sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate enhances the binding of negatively charged DNA molecules to positively charged surfaces. This property is crucial for applications in molecular biology, including DNA purification and the development of biosensors.

Protein Labeling

The compound is also employed in protein labeling applications. By modifying proteins with sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate, researchers can track and analyze protein interactions within biological systems.

Case Studies

A variety of studies highlight the effectiveness of sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate in practical applications:

  • DNA Attachment Experiments : In experiments involving the attachment of DNA to surfaces modified with amine groups, sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate was used to quantify amine density on substrates. The results demonstrated a significant increase in binding efficiency compared to untreated surfaces .
  • Biosensor Development : Researchers have utilized this compound to create biosensors that detect specific biomolecules by immobilizing antibodies on sensor surfaces through covalent bonding facilitated by sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate .
  • Protein Interaction Studies : In studies assessing protein-protein interactions, sulfosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate was instrumental in labeling proteins for visualization and analysis using fluorescence techniques .

Mechanism of Action

The mechanism of action of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate involves its interaction with specific molecular targets and pathways. The compound can modify biomolecules through covalent bonding, altering their structure and function. This modification can affect various biological processes, making it a valuable tool in research and development .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfosuccinimidyl Esters

Structural and Functional Comparisons

Compound Key Substituent Primary Application Reactivity/Stability
Sulfo-SDTB 4,4-Dimethoxytrityl (DMT) Peptide quantification via spectrophotometry DMT group stabilizes the compound; reactive toward amines under basic conditions
Sulfo-NHS Acetate Acetate General protein crosslinking High reactivity due to small substituent; shorter half-life compared to DMT derivatives
Sulfo-NHS LC SPDP 6-(3-(2-Pyridyldithio)propionamido) Introducing disulfide bonds in proteins Pyridyldithiol group enables reversible crosslinking; requires reducing agents
Sulfo-SANPAH 4'-Azido-2'-nitrophenylaminohexanoate Photoactivatable crosslinking (UV-induced) Azido group allows light-dependent activation; suited for cell-surface labeling
Key Observations:
  • Stability : Sulfo-SDTB’s DMT group confers superior stability compared to Sulfo-NHS Acetate, which lacks protective substituents .
  • Reactivity : Compounds like Sulfo-NHS LC SPDP and Sulfo-SANPAH exhibit specialized reactivity (disulfide bonds, photoactivation) absent in Sulfo-SDTB .

Sulfo-SDTB in Peptide Quantification

highlights Sulfo-SDTB’s role in quantifying immobilized peptides. The assay involves:

Dissolving Sulfo-SDTB in dimethylformamide (DMF) and sodium bicarbonate (pH 8.5).

Reacting with free amines on peptides to form stable conjugates.

Acidic cleavage of the DMT group for UV-based quantification .

This method’s reliability stems from the DMT group’s predictable release kinetics and minimal interference from biological matrices.

Comparative Stability Studies

This suggests Sulfo-SDTB’s DMT group similarly mitigates hydrolysis, a common issue with sulfosuccinimidyl esters.

Biological Activity

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate (sSDTB) is a chemical compound widely utilized in bioconjugation and surface modification applications. Its unique structure allows it to function effectively as a linker molecule in solid-phase oligonucleotide synthesis, making it crucial in various biochemical and pharmaceutical research settings.

Chemical Structure and Properties

  • Molecular Formula : C₂₉H₂₉NO₁₀S
  • Molecular Weight : 583.606 g/mol
  • Melting Point : 114–116 °C
  • CAS Number : 199436-86-7

The compound features a succinimidyl ester group that reacts with primary amines, facilitating the formation of stable amide bonds. The dimethoxytrityl (DMT) moiety serves as a temporary protecting group for the hydroxyl group of oligonucleotides during synthesis.

The biological activity of sSDTB primarily revolves around its ability to modify surfaces and conjugate biomolecules. The succinimidyl ester reacts with amine groups on proteins or nucleic acids, allowing for precise labeling and immobilization. This property is particularly useful in:

  • Protein Modification : Enhancing the functionality of proteins by attaching fluorescent labels or other functional groups.
  • Oligonucleotide Synthesis : Facilitating the stepwise addition of nucleotide units during synthesis, with the DMT group protecting reactive sites until needed.

Case Studies and Research Findings

  • Amine Functionalization in Polymer Coatings :
    A study demonstrated that sSDTB can significantly enhance the density of amine groups on polymer surfaces. Substrates treated with sSDTB showed a threefold increase in amine density compared to untreated controls. This was quantified using a colorimetric method that measured the release of 4,4'-dimethoxytrityl cation upon reaction with amines .
  • Surface Modification Techniques :
    In an experimental setup involving dual polarization interferometry, sSDTB was employed to modify biosensor surfaces. The results indicated that only about 5% of available amines reacted with sSDTB, highlighting the specificity and efficiency of this coupling agent in biosensor applications .
  • Bioconjugation Applications :
    The use of sSDTB in bioconjugation has been explored in various biomedical applications, including drug delivery systems and diagnostic assays. Its ability to form stable conjugates under mild conditions makes it an attractive choice for developing targeted therapies .

Comparative Analysis of Biological Activity

Application AreaEffectivenessComments
Protein LabelingHighEfficiently labels proteins for imaging studies
Oligonucleotide SynthesisVery HighEssential for stepwise synthesis
Surface ModificationModerateEffective but requires optimization for maximum yield

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate with high purity?

  • Methodological Answer : Synthesis protocols for analogous dimethoxytrityl-containing compounds (e.g., oligonucleotide phosphoramidites) involve protecting group strategies and stepwise coupling. For example, dimethoxytrityl (DMT) groups are introduced via phosphoramidite chemistry under anhydrous conditions, followed by purification using reverse-phase chromatography to isolate intermediates . The compound’s molecular weight (583.61 g/mol) and predicted density (~1.43 g/cm³) suggest the need for precise stoichiometric control during synthesis to avoid side reactions .

Q. How can researchers purify this compound and confirm its structural integrity?

  • Methodological Answer : Post-synthesis purification typically employs gradient elution with methanol-buffer systems (e.g., 65:35 methanol-to-buffer ratio adjusted to pH 4.6 with sodium acetate and sodium 1-octanesulfonate) to resolve impurities . Structural confirmation requires tandem mass spectrometry (MS/MS) and ¹H/¹³C NMR to verify the sulfosuccinimidyl ester and dimethoxytrityl moieties. For example, MS data should align with the molecular formula C₂₉H₂₉NO₁₀S (MW 583.61) , while NMR should show characteristic aromatic protons from the trityl group .

Q. What buffer systems are optimal for assays involving this compound?

  • Methodological Answer : A pH 4.6 buffer system containing sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) in water, adjusted with glacial acetic acid, is effective for chromatographic assays. This minimizes hydrolysis of the sulfosuccinimidyl ester while maintaining solubility .

Advanced Research Questions

Q. How can chromatographic separation challenges arising from epimerization be addressed?

  • Methodological Answer : The compound’s dimethoxytrityl group may lead to epimerization under certain conditions, as observed in structurally related impurities. Minor adjustments in mobile phase composition (e.g., altering methanol content or ion-pairing agents) can resolve co-eluting epimers. For example, reducing methanol from 65% to 60% in the mobile phase improves resolution for diastereomers .

Q. What strategies optimize bioconjugation efficiency using this compound?

  • Methodological Answer : The sulfosuccinimidyl ester reacts with primary amines (e.g., lysine residues or avidin-coated microspheres) under mildly basic conditions (pH 7.5–8.5). To enhance efficiency:

  • Use a 10–20 molar excess of the reagent to compensate for competing hydrolysis.
  • Conduct reactions in phosphate-buffered saline (PBS) with 1–5% DMSO to improve solubility.
  • Monitor conjugation yield via UV-Vis spectroscopy (λ = 260–280 nm) to track the release of the dimethoxytrityl group .

Q. How can stability issues during long-term storage be mitigated?

  • Methodological Answer : The compound’s hydrolytic sensitivity necessitates storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Lyophilization is not recommended due to potential ester degradation. Stability tests using accelerated aging (e.g., 40°C/75% relative humidity for 7 days) coupled with HPLC purity checks can validate storage protocols .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Variations in NMR or MS data may arise from solvent effects or impurities. Cross-validate findings with synthetic intermediates (e.g., DMT-protected precursors) and reference published spectra for structurally related sulfosuccinimidyl esters. For example, compare ¹³C NMR chemical shifts of the trityl group (δ ~155–160 ppm) to confirm identity .

Q. What experimental controls are critical for reproducibility in conjugation studies?

  • Methodological Answer : Include:

  • A negative control (reagent omitted) to confirm amine-specific conjugation.
  • A hydrolysis control (reagent incubated in buffer without target amines) to quantify non-specific reactivity.
  • Mass balance calculations to account for unreacted reagent and byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.